(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid

Description

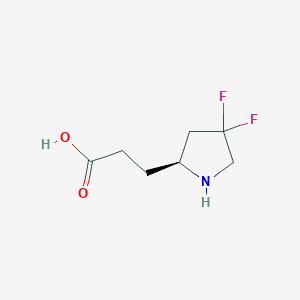

(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is a fluorinated pyrrolidine derivative featuring a propanoic acid moiety attached to the 2-position of a 4,4-difluoropyrrolidine ring in the (S)-configuration. Fluorination is a common strategy in medicinal chemistry to modulate acidity, lipophilicity, and intermolecular interactions, making this compound of interest in pharmaceutical research, particularly for targeting enzymes or receptors sensitive to fluorine’s electronegative effects .

Properties

Molecular Formula |

C7H11F2NO2 |

|---|---|

Molecular Weight |

179.16 g/mol |

IUPAC Name |

3-[(2S)-4,4-difluoropyrrolidin-2-yl]propanoic acid |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)3-5(10-4-7)1-2-6(11)12/h5,10H,1-4H2,(H,11,12)/t5-/m0/s1 |

InChI Key |

ZQPVXXUOCLWIJM-YFKPBYRVSA-N |

Isomeric SMILES |

C1[C@@H](NCC1(F)F)CCC(=O)O |

Canonical SMILES |

C1C(NCC1(F)F)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the selective fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also enhances safety and efficiency in handling fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

One of the prominent applications of (S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels.

- Case Study : Research has shown that compounds similar to this compound exhibit significant DPP-IV inhibitory activity. For instance, studies indicate that novel quinoxaline derivatives with DPP-IV inhibitory properties were developed, showcasing the potential of this compound in antidiabetic therapies .

Neuropharmacological Applications

The compound also shows promise in neuropharmacology. Its structural analogs have been investigated for their effects on neurotransmitter systems, particularly in modulating the activity of GABA receptors.

- Research Findings : A study highlighted the synthesis of pyrrolidine derivatives that demonstrated enhanced binding affinity to GABA receptors, suggesting that this compound could be a valuable scaffold for developing new anxiolytic or anticonvulsant drugs .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. These methods emphasize efficiency and yield optimization.

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-Assisted Synthesis | 83 | 120 °C for 24 hours |

| Traditional Synthesis | 70 | Room temperature with catalysts |

Derivative Exploration

Research continues to explore derivatives of this compound to enhance its pharmacological properties. Modifications at the pyrrolidine ring or the propanoic acid moiety can lead to compounds with improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of (S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives

- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid () Key Differences: Replaces the difluoropyrrolidine ring with a chlorinated phenyl group. Biological Activity: Demonstrates selective antimicrobial activity against E. coli and S. aureus, likely due to the electron-withdrawing chloro groups enhancing membrane disruption . Applications: Marine-derived antimicrobial agents.

Sulfur-Containing Propanoic Acid Esters

- Example: 3-(Methylthio)propanoic acid methyl ester (Evidences 2–5) Key Differences: Features a thioether group instead of a pyrrolidine ring. Physicochemical Properties: High volatility and low odor thresholds (e.g., OAV > 1,000 in pineapples) due to sulfur’s polarizability . Applications: Key aroma compounds in tropical fruits like pineapple .

Hydroxyphenylpropanoic Acid Metabolites

- Example: 3-(3'-Hydroxyphenyl)propanoic acid () Key Differences: Substituted phenyl ring with a hydroxyl group instead of a fluorinated heterocycle. Biological Activity: Exhibits anti-inflammatory, anti-diabetic, and blood pressure-lowering effects . Mechanism: Hydroxyl groups facilitate hydrogen bonding with biological targets like kinases or receptors .

Pyrrolidine-Based Analogs

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid ()

- Key Differences : Contains a dioxopyrrolidine ring instead of difluoropyrrolidine.

- Physicochemical Properties : Higher polarity due to ketone groups, reducing membrane permeability compared to the target compound .

- Safety Profile : Causes skin and respiratory irritation, necessitating stringent handling protocols .

2-(4,4-Difluoro-2-(Methoxymethyl)pyrrolidin-1-yl)propanoic Acid ()

- Key Differences : Methoxymethyl substituent on the pyrrolidine ring alongside difluoro groups.

- Applications : Research tool for studying fluorinated heterocycles in drug design .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Stereochemical Influence: The (S)-configuration in the target compound may confer selectivity in chiral environments, such as enzyme active sites, contrasting with racemic mixtures of aroma esters (e.g., 3-(methylthio)propanoic acid esters) .

Metabolic Pathways: Hydroxyphenylpropanoic acids undergo β-oxidation to bioactive metabolites (e.g., 3,4-dihydroxybenzoic acid), whereas fluorinated pyrrolidines resist such degradation, prolonging therapeutic effects .

Biological Activity

(S)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with two fluorine atoms at the 4-position and a propanoic acid side chain. Its molecular formula is CHFN O, and it has a molecular weight of approximately 194.18 g/mol.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Antidiabetic Effects

The compound has also been evaluated for its antidiabetic potential. Studies have demonstrated that it can inhibit α-amylase activity, which is crucial in carbohydrate digestion. The IC values for this compound were found to be lower than those of standard antidiabetic agents, suggesting it may be a promising candidate for diabetes management.

3. Cytotoxicity

Cytotoxicity assays using brine shrimp lethality bioassays indicated that this compound exhibits selective cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for the development of effective cancer therapies with reduced side effects.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. The results showed a broad spectrum of activity against pathogens such as Escherichia coli and Staphylococcus aureus, with zones of inhibition ranging from 15 mm to 30 mm depending on concentration .

- Diabetes Management : In a comparative study assessing the α-amylase inhibitory activity of several compounds, this compound demonstrated an IC value of 52 μg/mL, outperforming traditional inhibitors like acarbose which had an IC of 70 μg/mL .

- Cancer Cell Line Study : A cytotoxicity assay conducted on various cancer cell lines revealed that this compound had an IC value of 30 μM against MCF-7 breast cancer cells, indicating significant potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity Type | Measurement Method | Results |

|---|---|---|

| Antimicrobial | Zone of Inhibition | 15 mm - 30 mm against E. coli, S. aureus |

| Antidiabetic | α-Amylase Inhibition | IC: 52 μg/mL |

| Cytotoxicity | Brine Shrimp Bioassay | IC: 30 μM against MCF-7 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.